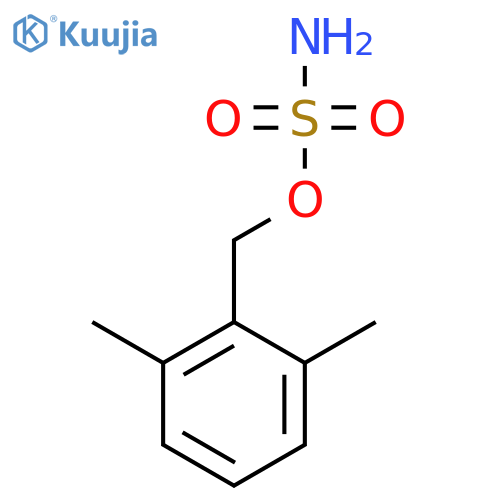Cas no 2228229-37-4 ((2,6-dimethylphenyl)methyl sulfamate)

2228229-37-4 structure
商品名:(2,6-dimethylphenyl)methyl sulfamate
(2,6-dimethylphenyl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (2,6-dimethylphenyl)methyl sulfamate
- EN300-2004903
- 2228229-37-4
-
- インチ: 1S/C9H13NO3S/c1-7-4-3-5-8(2)9(7)6-13-14(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12)
- InChIKey: IUCFTSCPWVYUAL-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OCC1C(C)=CC=CC=1C
計算された属性
- せいみつぶんしりょう: 215.06161445g/mol
- どういたいしつりょう: 215.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 77.8Ų
(2,6-dimethylphenyl)methyl sulfamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2004903-0.05g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-2004903-1.0g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 1g |
$986.0 | 2023-05-23 | ||
| Enamine | EN300-2004903-5.0g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 5g |
$2858.0 | 2023-05-23 | ||
| Enamine | EN300-2004903-10g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-2004903-1g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-2004903-0.25g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-2004903-0.1g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-2004903-10.0g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 10g |
$4236.0 | 2023-05-23 | ||
| Enamine | EN300-2004903-0.5g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-2004903-2.5g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 2.5g |
$1931.0 | 2023-09-16 |
(2,6-dimethylphenyl)methyl sulfamate 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
2228229-37-4 ((2,6-dimethylphenyl)methyl sulfamate) 関連製品
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
